molecular formula C20H14ClN3O3 B2790065 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide CAS No. 899757-93-8

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide

Cat. No.: B2790065
CAS No.: 899757-93-8
M. Wt: 379.8
InChI Key: PILPJTOJGQCODG-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide is a complex organic compound with notable applications in various scientific fields. This compound features a furan ring attached to a quinazolinone moiety through a phenyl linker, with a chloro substituent enhancing its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Synthesis: Starting with commercially available 2-methyl-4-oxoquinazoline, undergoes chlorination to introduce the chloro group at the desired position.

  • Intermediate Formation: The chlorinated quinazoline undergoes nitration, followed by reduction to yield an amino derivative.

  • Final Coupling: The amino quinazoline derivative is then coupled with furan-2-carboxylic acid under amide-forming conditions, typically using a coupling agent such as EDCI in the presence of a base like DIPEA.

Industrial Production Methods: Industrially, this compound is synthesized using streamlined processes focusing on optimizing yield and purity. These involve:

  • Batch Processing: Ensuring precise control over reaction conditions and maintaining high purity levels.

  • Continuous Flow Synthesis: Enhancing efficiency and scalability, minimizing human intervention, and reducing waste production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the methyl group on the quinazoline ring, forming carboxylic acids or other oxygenated derivatives.

  • Reduction: Reduction reactions often target the nitro groups (if present) or the carbonyl functionalities within the molecule.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, and other oxidizing agents under acidic or basic conditions.

  • Reduction: Common reagents include NaBH₄, LiAlH₄, and catalytic hydrogenation using Pd/C.

  • Substitution: Reagents like NaOEt, LiOH in polar solvents.

Major Products:

  • Oxidation yields carboxylic acids or aldehydes.

  • Reduction typically yields amines or alcohols.

  • Substitution results in functionalized derivatives, introducing groups like OH, NH₂, or OR.

Scientific Research Applications

This compound has a diverse range of applications across several fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules, and in studying reaction mechanisms.

  • Biology: Investigated for its potential role in inhibiting specific enzymes or pathways, often in the context of drug discovery.

  • Medicine: Explored as a potential therapeutic agent, particularly in treating cancers or inflammatory diseases due to its ability to interact with specific biological targets.

  • Industry: Employed in creating specialty chemicals or advanced materials owing to its unique reactivity profile.

Mechanism of Action

The compound exerts its effects through a combination of binding to molecular targets and modulating biochemical pathways:

  • Molecular Targets: Often targets kinases or other enzymes involved in cellular signaling or metabolic pathways.

  • Pathways Involved: It may interfere with signaling pathways crucial for cell proliferation, apoptosis, or inflammatory responses, making it a candidate for therapeutic development.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-furan-2-carboxamide: Shares structural similarities but lacks the quinazolinone moiety.

  • 2-methyl-4-oxoquinazoline derivatives: Similar quinazolinone core but different substituents impacting reactivity and application.

Uniqueness:

  • The unique combination of a chloro-substituted quinazolinone with a furan carboxamide confers distinctive reactivity, allowing for more diverse chemical transformations and broader application potential.

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Properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c1-12-22-16-6-3-2-5-14(16)20(26)24(12)13-8-9-15(21)17(11-13)23-19(25)18-7-4-10-27-18/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILPJTOJGQCODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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